molecular formula C17H15N3O4 B10933716 methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10933716
M. Wt: 325.32 g/mol
InChI Key: JRWJIUFRGMZOJL-UHFFFAOYSA-N
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Description

Methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a benzodioxole ring fused to a pyrazolopyridine core, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Pyrazolopyridine Core: This step involves the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolopyridine core, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Mechanism of Action

The mechanism of action of methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its benzodioxole ring and pyrazolopyridine core provide a versatile scaffold for further functionalization and optimization in drug design .

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H15N3O4/c1-9-15-11(17(21)22-3)7-12(18-16(15)20(2)19-9)10-4-5-13-14(6-10)24-8-23-13/h4-7H,8H2,1-3H3

InChI Key

JRWJIUFRGMZOJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)OC)C

Origin of Product

United States

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